2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a brominated methoxyphenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This is followed by the protection of the phenolic hydroxyl group using acetic anhydride under acidic conditions. The protected intermediate is then subjected to bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder.
Acetylation: Acetic anhydride and sulfuric acid.
Deacetylation: Sodium bicarbonate solution.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Hydroxyl derivatives.
Reduction Products: Methyl derivatives.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: A precursor in the synthesis of the target compound.
2-Methoxyphenol: The starting material for the synthesis.
Tris(5-bromo-2-methoxyphenyl)antimony derivatives: Compounds with similar structural features.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both a brominated methoxyphenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)7-16-11(14-12)9-6-8(13)4-5-10(9)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
XNESZFVGBLSOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=CC(=C2)Br)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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